Decyl(sulfophenoxy)benzenesulfonic acid

Description

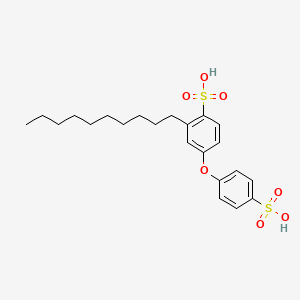

Structure

2D Structure

3D Structure

Properties

CAS No. |

70191-75-2 |

|---|---|

Molecular Formula |

C22H30O7S2 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid |

InChI |

InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28) |

InChI Key |

LRXQINFTWSEICZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Decyl Sulfophenoxy Benzenesulfonic Acid and Its Derivatives

Laboratory-Scale Synthetic Routes

The laboratory preparation of decyl(sulfophenoxy)benzenesulfonic acid is typically achieved through two sequential reaction types: alkylation and sulfonation. The initial step involves the formation of an alkylated diphenyl ether intermediate, which is then sulfonated to yield the final product.

Alkylation Processes in Phenolic Systems

The foundational step in the synthesis is the alkylation of a phenolic compound, most commonly diphenyl ether, to introduce the C10 hydrophobe. This is typically accomplished via a Friedel-Crafts alkylation reaction. wikipedia.org The reaction involves an electrophilic attack on the electron-rich aromatic rings of the diphenyl ether by an alkylating agent. The primary goal is to produce a monoalkylated diphenyl oxide, as this is the direct precursor to the target surfactant. google.com

An alternative route involves the Williamson ether synthesis, where phenol (B47542) is reacted with decyl bromide in the presence of a base to form decylphenoxybenzene, which then undergoes sulfonation.

The choice and ratio of reactants are critical for maximizing the yield of the desired monoalkylated product and minimizing side reactions such as polyalkylation or isomerization.

The primary reactants are a phenolic substrate and an alkylating agent.

Phenolic Substrate: Diphenyl ether is a common starting material. wikipedia.org Alternatively, phenol can be used, which is first alkylated to form decylphenoxybenzene.

Alkylating Agent: The decyl group can be introduced using various agents, including 1-decene (B1663960) (an alpha-olefin) or decyl bromide (an alkyl halide). google.com

Optimizing the molar ratio of the reactants is crucial. For the alkylation of phenol with decyl bromide, a slight excess of the alkylating agent is often employed to ensure the complete conversion of the phenol. A molar ratio of 1:1.2 (phenol to decyl bromide) has been shown to achieve high yields. In the case of alkylating diphenyl ether with an olefin, the molar ratio of the alkylating agent to diphenyl ether can range from 0.5:1.0 to 10.0:1.0, though ratios closer to 1:1 are often preferred to favor monoalkylation. google.com

| Phenolic Substrate | Alkylating Agent | Typical Molar Ratio (Phenolic:Alkylating) | Primary Product | Reference |

|---|---|---|---|---|

| Phenol | Decyl bromide | 1:1.2 | Decylphenoxybenzene | |

| Diphenyl ether | 1-Decene (α-olefin) | 1:0.5 to 1:10.0 | Decyl diphenyl ether | google.com |

| Diphenyl ether | Alkyl halide | 1:0.5 to 1:1.5 | Decyl diphenyl ether | google.com |

The conditions under which alkylation is performed significantly influence the reaction's efficiency and selectivity. Key parameters include temperature, catalyst, and solvent.

Temperature: Reaction temperatures are carefully controlled to balance reaction rate with selectivity. For the alkylation of diphenyl ether with olefins, temperatures can range from ambient up to 350°C, with a more typical range being 95°C to 125°C. google.comgoogle.com When using phenol and decyl bromide, the reaction is often conducted under reflux conditions, typically between 80°C and 100°C.

Catalyst: A catalyst is generally required to facilitate the Friedel-Crafts reaction. Acidic catalysts are common, with choices including:

Zeolite Catalysts: These are favored for their ability to selectively produce monoalkylated products. google.com

Aluminum Chloride (AlCl₃): A traditional Lewis acid catalyst used in Friedel-Crafts reactions. google.com

Base (e.g., Sodium Hydroxide): Used in the Williamson ether synthesis variation.

Solvent: The choice of solvent can affect reactant solubility and reaction pathways. In many industrial applications, the reaction may be run without a solvent. However, in laboratory settings, solvents are common. For the reaction of phenol with decyl bromide, a polar aprotic solvent such as dimethylformamide (DMF) is effective.

Several strategies can be employed to enhance the yield of the desired decyl diphenyl ether. One common method is the dropwise addition of the alkylating agent to the heated mixture of the phenolic substrate and catalyst. google.com This technique helps to maintain a low instantaneous concentration of the alkylating agent, which can prevent polymerization side reactions. google.com

Using specific catalysts, such as zeolites, is a key strategy for improving the selectivity towards monoalkylation, thereby increasing the yield of the desired precursor to over 98%. google.com For the phenol alkylation route, using a slight excess of the decyl bromide ensures that the phenol is fully consumed, pushing the reaction equilibrium towards the product and achieving yields greater than 85%. Post-reaction purification steps, such as distillation, are used to remove unreacted starting materials and byproducts, isolating the high-purity alkylated intermediate. google.com

Sulfonation Reactions

Following successful alkylation, the decyl diphenyl ether intermediate undergoes sulfonation to introduce two sulfonic acid (-SO₃H) groups onto the aromatic rings. This step imparts the anionic, hydrophilic character to the molecule. The reaction is an electrophilic aromatic substitution, where the sulfonating agent acts as the electrophile. acs.org

The goal is to introduce an average of two sulfonate groups per molecule of the alkylated diphenyl ether. google.com The reaction must be carefully controlled to prevent unwanted side reactions, such as the formation of sulfones, which can act as impurities.

Sulfur Trioxide (SO₃): This is a highly reactive and effective sulfonating agent. It is often used in a gaseous form, bubbled through a solution of the alkylated intermediate dissolved in a suitable solvent. The reaction with sulfur trioxide is rapid and can achieve high conversion rates (90-95%) in a relatively short time (around 2 hours). To manage the highly exothermic nature of the reaction, it is typically carried out at low temperatures (0-5°C) in an inert solvent like dichloromethane (B109758) (DCM).

Chlorosulfonic Acid (ClSO₃H): This agent is a liquid and can be easier to handle in a laboratory setting compared to gaseous sulfur trioxide. However, it is generally less reactive, requiring longer reaction times (4-6 hours) to achieve comparable conversion rates. The reaction is typically performed in a chlorinated solvent, with temperatures maintained between 20°C and 60°C. google.com

Fuming Sulfuric Acid (Oleum): This is another viable sulfonating agent, which is a solution of sulfur trioxide in sulfuric acid.

| Sulfonating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | 0-5°C in Dichloromethane (DCM) | High reactivity, high conversion (90-95%), fast reaction time (2 hrs) | Highly exothermic, requires careful temperature control, can be difficult to handle (gas) | |

| Chlorosulfonic Acid (ClSO₃H) | 20-60°C in a polychlorinated hydrocarbon solvent | Easier to handle (liquid) | Longer reaction times (4-6 hrs), less reactive than SO₃ | google.com |

| Fuming Sulfuric Acid (Oleum) | ~35°C | Readily available | Can lead to sulfone byproducts |

Upon completion of the sulfonation, the resulting this compound is typically neutralized with an alkali, such as sodium hydroxide (B78521), to form the corresponding salt, which is the commercially utilized form of the surfactant. google.com

Positional Selectivity and Isomer Formation

In the electrophilic aromatic substitution reaction for the sulfonation of decylphenoxybenzene, the positions at which the sulfonic acid groups attach to the aromatic rings are influenced by the directing effects of the existing substituents: the decyl group and the phenoxy group. The phenoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to the ether linkage. youtube.comorganicchemistrytutor.com This is due to the oxygen atom's ability to donate electron density into the aromatic ring through resonance, which stabilizes the intermediate carbocation (the sigma complex) formed during the substitution at these positions. youtube.comorganicchemistrytutor.com

The decyl group, being an alkyl group, is also an ortho, para-director, albeit a weakly activating one. reddit.com It exerts its directing effect through an inductive effect, donating electron density to the ring and stabilizing the intermediates for ortho and para substitution. reddit.com

Given that both substituents direct to the ortho and para positions, the sulfonation of decylphenoxybenzene will result in a mixture of isomers. The sulfonic acid groups will add at the available ortho and para positions on both aromatic rings. The exact ratio of these isomers can be influenced by steric hindrance. The bulky decyl group may hinder substitution at the adjacent ortho position, potentially favoring substitution at the para position and the ortho and para positions of the other ring.

Reaction Kinetics and Temperature Control

The sulfonation of aromatic compounds is a notably exothermic reaction, and careful temperature control is crucial for managing the reaction rate and ensuring product quality. phxequip.comtandfonline.com Increasing the temperature generally increases the reaction rate, but it can also lead to undesirable side reactions and a decrease in selectivity, potentially affecting the color and purity of the final product. numberanalytics.com For the sulfonation of decylphenoxybenzene with sulfur trioxide, the reaction is often conducted at low temperatures, between 0 and 5°C, to control this exothermicity.

The kinetics of sulfonation reactions can be complex. Studies on similar aromatic compounds have shown that the reaction rate can be influenced by factors such as the concentration of the sulfonating agent and the substrate. numberanalytics.com The sulfonation of benzene (B151609), for example, is a reversible reaction. wikipedia.orglibretexts.org While sulfonation occurs in concentrated acidic conditions, the reverse reaction, desulfonation, can happen in the presence of hot aqueous acid. wikipedia.orglibretexts.org

In some cases, the distribution of isomers can be influenced by temperature, reflecting a shift between kinetic and thermodynamic control. For instance, the sulfonation of toluene (B28343) at room temperature yields a mixture of ortho- and para-toluenesulfonic acid (the kinetically controlled products), while at higher temperatures, the more thermodynamically stable meta-toluenesulfonic acid is the major product. stackexchange.com This suggests that at lower temperatures, the products formed are those that are formed the fastest, while at higher temperatures, there is enough energy to allow for the formation of the most stable product, even if its formation is slower.

Neutralization and Salt Formation

Following the sulfonation of decylphenoxybenzene, the resulting sulfonic acid is neutralized to form a salt, which is the active surfactant form of the compound. This is a critical step that converts the sulfonic acid groups into their more water-soluble sulfonate salts. The neutralization is typically carried out by adding a base, with sodium hydroxide (NaOH) being commonly used to produce the disodium (B8443419) salt.

Counterion Effects on Product Characteristics

The choice of counterion in the neutralization step can have a significant impact on the physicochemical properties of the final sulfonate salt. researchgate.net For anionic surfactants like this compound salts, the properties of the salt are highly dependent on the nature of the counterion. aston.ac.uk

Studies on similar surfactants, such as linear alkylbenzene sulfonates (LAS), have shown that the hydrated radius of the counterion can influence properties like solubility, viscosity, surface tension, and the critical micelle concentration (CMC). researchgate.net For inorganic counterions, a smaller ionic size can lead to a lower CMC and a smaller area per surfactant molecule at the air-water interface. researchgate.net This is because smaller counterions can interact more closely with the sulfonate headgroups, reducing electrostatic repulsion between them. researchgate.net

In the case of organic counterions, such as monoethanolamine (MEA) and diethanolamine (B148213) (DEA), the hydrophobicity of the counterion can also play a significant role in the micellization behavior of the surfactant. researchgate.net The nature of hydrogen bonding between the ions can also have a major impact on the solubility of the resulting salt. aston.ac.uk

Table 1: Influence of Counterion on Surfactant Properties

| Counterion Property | Effect on Surfactant Characteristics |

| Hydrated Ionic Radius (Inorganic) | Influences solubility, viscosity, surface tension, and CMC. Smaller radii can lead to lower CMC. researchgate.net |

| Hydrophobicity (Organic) | Predominantly affects micellization behavior. researchgate.net |

| Hydrogen Bonding Capacity | Has a major impact on the solubility of the final salt. aston.ac.uk |

| Size and Compactness | Small, compact counterions can lead to crystalline salts with high melting points. aston.ac.uk |

pH Control and Salt Purity

Precise pH control during neutralization is essential for ensuring complete conversion to the salt form and for the purity of the final product. For the disodium salt of this compound, the pH is typically maintained in the range of 7–8. This ensures that the sulfonic acid groups are fully neutralized.

After neutralization, the crude salt may precipitate out of the solution, particularly upon cooling, and can then be isolated. Purification techniques such as recrystallization are often employed to enhance the purity of the product. For instance, recrystallization from an ethanol-water mixture can be used to remove impurities like unreacted starting materials and inorganic byproducts such as sodium sulfate (B86663), leading to a product with high purity. In industrial settings, after neutralization, a special cooler is often used to manage the heat generated from the reaction. phxequip.com Further adjustments to pH and color may also be made. phxequip.com

Industrial-Scale Production Considerations

The industrial-scale production of this compound and its salts prioritizes efficiency, scalability, and cost-effectiveness. This often involves the use of continuous-flow reactors and automated systems for neutralization.

Continuous-Flow Synthesis Protocols

Continuous-flow synthesis offers several advantages for the industrial production of surfactants like this compound. These systems allow for better control over reaction parameters, improved heat management, and higher throughput compared to batch processes. asiachmical.commdpi.com

In a typical continuous sulfonation process, the organic feedstock, in this case, decylphenoxybenzene, is fed into a reactor along with the sulfonating agent, often gaseous sulfur trioxide. chemithon.com Falling film reactors (FFRs) are commonly used in industrial SO₃ sulfonation. asiachmical.com In an FFR, the organic material forms a thin film on the walls of vertical tubes, providing a large surface area for reaction with a countercurrent flow of SO₃ gas. asiachmical.com This design allows for efficient heat transfer, with heat transfer coefficients reaching up to 2000 W/(m²·K), which is crucial for dissipating the heat from the exothermic sulfonation reaction. asiachmical.com

The reaction temperature in these continuous reactors is carefully controlled, for instance, between 40–60°C, using a circulating coolant. Residence times are relatively short, often in the range of 15 to 25 seconds, to achieve high conversion rates, which can exceed 96%. asiachmical.com In-line monitoring techniques, such as infrared spectroscopy, can be used to track the progress of the reaction in real-time.

Following the sulfonation reaction, the resulting sulfonic acid is immediately neutralized in a continuous manner, for example, in a countercurrent mixer with a sodium hydroxide solution. The resulting salt slurry can then be dried, often using a spray-dryer, to obtain a final product in powder form. The entire continuous process, from raw material feeding to the final product, can achieve high industrial yields and significant throughput capacities.

Table 2: Comparison of Batch vs. Continuous Sulfonation

| Feature | Batch Process | Continuous-Flow Process |

| Reactor Type | Jacketed reactor tandfonline.com | Falling film reactor, multi-tube reactor asiachmical.comchemithon.com |

| Heat Management | More challenging to control large exotherms numberanalytics.com | Efficient heat dissipation due to high surface-to-volume ratio asiachmical.com |

| Reaction Time | Longer, can be several hours | Shorter, often in seconds to minutes asiachmical.com |

| Throughput | Lower | Higher, suitable for large-scale production |

| Process Control | Manual or semi-automated | Often highly automated with real-time monitoring |

| Product Consistency | Can have batch-to-batch variability | Generally higher consistency asiachmical.com |

Scalability and Process Optimization

The industrial-scale synthesis of this compound requires robust and optimized processes to ensure high yield and purity. A common synthetic route involves the alkylation of a phenolic compound to form a decylphenoxybenzene intermediate, which is then sulfonated.

Process optimization hinges on the precise control of key reaction parameters, including temperature, stoichiometry, and reaction time. For instance, the initial alkylation of phenol with decyl bromide is typically conducted under reflux conditions at 80–100°C for 6–8 hours to achieve yields exceeding 85%. A subsequent sulfonation step can be performed using sulfur trioxide (SO₃) or chlorosulfonic acid.

For large-scale production, a continuous sulfonation process offers significant advantages. This involves feeding the decylphenoxybenzene intermediate and gaseous sulfur trioxide into a jacketed tubular reactor maintained at 40–60°C. Another scalable approach utilizes a multi-step batch process in dedicated reactors. This method begins with an etherification reaction between a halogeno-benzene and an alkylphenol at 80-180°C to produce the phenoxy benzene intermediate. google.com Following this, excess halogeno-benzene is removed via distillation or rectification before the intermediate is transferred to a sulfonation reactor. google.com The sulfonation is carried out with a sulfonating agent in an inert organic solvent at temperatures between 0-80°C for 1-5 hours. google.com Post-reaction, the spent acid layer is removed, and the solvent is distilled off under pressure at 20-100°C to isolate the final acid product. google.com

Below is a table summarizing key parameters for scalable synthesis.

| Parameter | Alkylation (Batch) | Etherification (Batch) google.com | Sulfonation (Continuous) | Sulfonation (Batch) google.com |

| Reactants | Phenol, Decyl Bromide | Halogeno-benzene, Alkylphenol | Decylphenoxybenzene, SO₃ | Alkyl phenoxy benzene, Sulfonating Agent |

| Temperature | 80–100°C | 80–180°C | 40–60°C | 0–80°C |

| Solvent | Dimethylformamide (DMF) | None (Excess reactant acts as solvent) | Inert Organic Solvent | Inert Organic Solvent |

| Duration | 6–8 hours | Not specified | Not specified | 1–5 hours |

| Key Feature | Reflux conditions | Distillation to remove excess reactant | Jacketed tubular reactor | Post-reaction removal of spent acid |

Catalytic Approaches and Additive Effects

The synthesis of the diphenyl ether backbone of this compound often employs catalytic systems to facilitate the etherification reaction. In a method involving the reaction of a halogeno-benzene with an alkylphenol, a copper salt is used as a catalyst to promote the formation of the ether linkage. google.com

In conjunction with the catalyst, an acid-binding agent is also utilized during this etherification step. google.com The presence of the acid-binding agent is crucial for neutralizing the hydrohalic acid formed as a byproduct of the condensation reaction, driving the equilibrium towards the desired product. The reaction is typically conducted under a nitrogen atmosphere to prevent oxidation and other side reactions. google.com After the reaction, the catalyst and the resulting halogen salt are removed by filtration. google.com

| Additive | Function | Reaction Stage | Reference |

| Copper Salt | Catalyst | Etherification | google.com |

| Acid-Binding Agent | Neutralizes acid byproduct | Etherification | google.com |

| Nitrogen | Inert atmosphere | Etherification | google.com |

Purification Techniques and Purity Assessment

Achieving high purity is critical for the application of this compound and its salts. A combination of recrystallization and chromatographic methods is employed, coupled with rigorous impurity analysis.

Recrystallization Methodologies

Recrystallization is a primary technique for purifying the crude disodium salt of this compound. A common and effective method involves using a mixed-solvent system. The crude salt is dissolved in a 70:30 ethanol-water mixture and allowed to recrystallize. This process effectively separates the desired product from significant process-related impurities. Unreacted starting materials, such as decylphenoxybenzene, and inorganic byproducts like sodium sulfate (Na₂SO₄), tend to remain in the mother liquor. This single purification step can yield a product with a purity of ≥99%.

| Parameter | Description |

| Compound | This compound disodium salt |

| Solvent System | 70:30 Ethanol-Water Mixture |

| Impurities Removed | Unreacted decylphenoxybenzene, Sodium sulfate |

| Achieved Purity | ≥99% |

Chromatographic Purification Strategies

For applications demanding exceptionally high purity, chromatographic techniques are indispensable.

Ion-Exchange Chromatography : To achieve purity levels greater than 99.5%, strong anion-exchange chromatography is utilized. A resin such as Dowex 1X8 can be used as the stationary phase. The purification involves eluting the column with a sodium chloride (NaCl) gradient, typically ranging from 0.1 M to 1.0 M. This method is highly effective at removing residual anionic byproducts.

Macroporous Adsorbent Resin Chromatography : For related benzenesulfonic acid compounds, purification using macroporous absorbent resins like HP-20 has been demonstrated. google.com This technique involves first eluting with a solvent to remove certain impurities before using a gradient elution to isolate the target compound. google.com

Analytical Chromatography : For purity assessment and quantification, ion-pair chromatography with UV detection is a standard method. For more sensitive trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.

| Technique | Stationary Phase | Eluent/Mobile Phase | Purpose | Achieved Purity |

| Ion-Exchange Chromatography | Strong anion-exchange resin (e.g., Dowex 1X8) | Gradient of NaCl (0.1–1.0 M) | High-purity applications | >99.5% |

| Macroporous Resin Chromatography | Macroporous absorbent resin (e.g., HP-20) google.com | Acidic aqueous solutions, Isopropanol/water gradient google.com | Industrial purification google.com | Not specified |

| Ion-Pair Chromatography | Not specified | Not specified | Quantification | N/A |

| LC-MS/MS | Not specified | Not specified | Trace analysis | N/A |

Impurity Profiling and Control

A critical aspect of process optimization and quality control is the identification and management of impurities. During the synthesis of this compound and its subsequent neutralization to the disodium salt, several impurities can arise.

The most common impurities include unreacted starting materials, specifically decylphenoxybenzene, and inorganic salts formed during neutralization, such as sodium sulfate (Na₂SO₄). The levels of these impurities are carefully monitored to ensure the final product meets specifications. Ion chromatography is a key analytical tool used for the detection and quantification of inorganic byproducts like sodium sulfate. Control of these impurities is achieved primarily through the purification techniques described previously, such as recrystallization, where these compounds are selectively left in the mother liquor.

| Impurity | Source | Control/Removal Method | Analytical Monitoring |

| Unreacted Decylphenoxybenzene | Incomplete alkylation or sulfonation reaction | Recrystallization | Not specified |

| Sodium Sulfate (Na₂SO₄) | Neutralization of excess sulfonating agent/sulfonic acid groups with sodium hydroxide | Recrystallization | Ion Chromatography |

Advanced Analytical Characterization of Decyl Sulfophenoxy Benzenesulfonic Acid

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of Decyl(sulfophenoxy)benzenesulfonic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of the disodium (B8443419) salt of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would display a complex pattern of multiplets due to the protons on the two benzene (B151609) rings. The chemical shifts of these protons are influenced by the presence of the electron-withdrawing sulfonate groups and the ether linkage. The aliphatic decyl chain would give rise to a characteristic triplet for the terminal methyl (CH₃) group at approximately 0.8-0.9 ppm and a series of multiplets for the methylene (B1212753) (CH₂) groups in the range of 1.2-1.6 ppm. The methylene group attached directly to the aromatic ring would appear further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for the disodium salt of this compound would exhibit a number of signals in both the aliphatic and aromatic regions. The carbons of the decyl chain would resonate in the upfield region (approximately 14-32 ppm). The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbons directly attached to the sulfonate groups and the ether oxygen showing the largest chemical shifts due to deshielding effects.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Disodium Salt Data inferred from general chemical shift knowledge and data for related alkyl-aryl sulfonate compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| Aliphatic Protons (CH₂) | 1.2 - 1.6 | |

| Terminal Methyl Protons (CH₃) | 0.8 - 0.9 | |

| ¹³C | Aromatic Carbons | 110 - 160 |

| Aliphatic Carbons (CH₂) | 22 - 32 | |

| Terminal Methyl Carbon (CH₃) | ~14 |

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound disodium salt would be characterized by strong absorption bands corresponding to the sulfonate groups and the aromatic rings.

Key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds in the sulfonate groups, which are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The presence of the diphenyl ether linkage would be indicated by a C-O-C stretching vibration, usually around 1240 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chain would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic C-H bonds and the aliphatic CH₂ and CH₃ groups would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound Disodium Salt

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | ~1180 |

| Symmetric S=O Stretch | ~1040 | |

| Diphenyl Ether | C-O-C Stretch | ~1240 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600-1450 | |

| Aliphatic Chain (Decyl) | C-H Stretch | <3000 |

| CH₂/CH₃ Bend | 1470-1370 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound, various MS techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For the disodium salt of this compound (C₂₂H₂₈Na₂O₇S₂), HRMS would show a molecular ion peak that corresponds to its exact mass. The theoretical molecular weight of the disodium salt is approximately 514.6 g/mol .

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the connectivity of the molecule.

For this compound, fragmentation would likely occur at several key points. Cleavage of the ether bond could lead to the formation of ions corresponding to the decylphenoxysulfonate and benzenesulfonate (B1194179) moieties. Fragmentation of the decyl chain is also expected, leading to a series of losses of CₙH₂ₙ₊₁ units. The loss of SO₃ is a common fragmentation pathway for sulfonate-containing compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In ESI-MS, the analyte is ionized directly from solution, typically forming multiply charged ions with minimal fragmentation. For the analysis of anionic surfactants, ESI is often performed in negative ion mode. This would result in the detection of the deprotonated molecule [M-H]⁻ or, in the case of the disodium salt, the [M-2Na+H]⁻ ion. The use of ESI-MS is crucial for the analysis of such surfactants in complex matrices.

Table 3: Summary of Mass Spectrometry Data for this compound and its Disodium Salt

| Technique | Expected Observation | Information Gained |

|---|---|---|

| HRMS | Accurate mass of the molecular ion (e.g., m/z ~514.1072 for C₂₂H₂₈Na₂O₇S₂) | Elemental Composition |

| Tandem MS (MSn) | Fragment ions from cleavage of ether bond, decyl chain, and loss of SO₃ | Structural Connectivity |

| ESI-MS (Negative Mode) | [M-H]⁻ or [M-2Na+H]⁻ ions | Molecular Weight Confirmation |

Chromatographic Separation and Quantification Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For an anionic surfactant like this compound, several chromatographic techniques are particularly powerful.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like sulfonic acids. scitechnol.comscielo.br The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For this compound and related compounds, reversed-phase HPLC (RP-HPLC) is a common approach. scielo.brnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To improve the retention and peak shape of strongly acidic and hydrophilic compounds, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. helixchrom.com Another strategy is ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a reversed-phase column. scielo.br

The development of a robust HPLC method involves optimizing several parameters, including the column type, mobile phase composition (e.g., pH, organic modifier content, buffer concentration), and detector settings. nih.govhelixchrom.com UV detection is frequently used, with the wavelength selected based on the analyte's absorption maxima. scielo.brnih.govnih.gov

Table 1: Illustrative HPLC Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or similar C18/C8 column | scielo.brnih.gov |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., triethylamine (B128534) adjusted to pH 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile). | nih.gov |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

| Detection | UV Spectrophotometry at 220-237 nm | nih.govthermofisher.com |

| Column Temperature | Often maintained at a constant temperature, e.g., 35 °C, to ensure reproducibility. | scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, allowing for the identification and quantification of volatile and thermally stable compounds. researchgate.netresearchgate.net However, sulfonic acids like this compound are non-volatile and thermally labile, making their direct analysis by GC-MS challenging. chromforum.orgacs.org

To overcome this limitation, derivatization is employed. researchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability. chromforum.orgresearchgate.net For sulfonic acids, a common approach is esterification (e.g., methylation) to convert the acidic functional group into a less polar and more volatile ester. chromforum.org Reagents such as diazomethane (B1218177) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create volatile derivatives suitable for GC analysis. researchgate.net Once derivatized, the compound can be separated on a capillary GC column and subsequently identified based on its mass spectrum, which provides a unique fragmentation pattern or "fingerprint." nih.gov

Table 2: Derivatization and GC-MS for Sulfonic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | Reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or others that form volatile esters or silyl (B83357) derivatives. | researchgate.net |

| GC Column | Fused-silica capillary column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane. | researchgate.net |

| Injector | Split/splitless injector. Splitless injection is often preferred for trace analysis to maximize sensitivity. | mdpi.com |

| Carrier Gas | Helium or Hydrogen. | nih.gov |

| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. | researchgate.net |

Ion Chromatography (IC) is an ideal technique for the determination of ionic species, including sulfonic acids. nih.govresearchgate.net It is particularly well-suited for analyzing complex aqueous samples. The separation mechanism is based on ion exchange between the charged analytes, a liquid eluent, and the ion-exchange functional groups of the stationary phase. google.com

For anionic species like sulfonates, an anion-exchange column is used. thermofisher.com A key feature of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to highly sensitive and selective detection using a conductivity detector. thermofisher.comnih.govijpsr.com This method allows for the simultaneous determination of various sulfonic acids and other anions in a single run. nih.gov The method can be validated according to ICH guidelines for precision, accuracy, and linearity. ijpsr.com

Table 3: Typical Ion Chromatography System Configuration

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS18). | thermofisher.com |

| Eluent | Electrolytically generated potassium hydroxide (B78521) (KOH) gradient. | thermofisher.com |

| Detection | Suppressed conductivity. | thermofisher.comnih.gov |

| Detection Limits | Can reach low micromolar (µM) levels (e.g., 0.06-0.16 µM). | nih.gov |

| Sample Preparation | Often simple dilution with deionized water; Solid Phase Extraction (SPE) may be used for sample cleanup and concentration. | nih.gov |

Advanced Structural Determination Approaches

While chromatography provides separation and quantification, other techniques are required to determine the precise three-dimensional arrangement of atoms within a molecule.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution, provided that a suitable single crystal can be grown. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. nih.gov

Table 4: Crystallographic Data for Benzenesulfonic Acid (Example)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₆O₃S | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| C-S Bond Length (Å) | ~1.75 | wikipedia.org |

| S=O Bond Length (Å, avg) | ~1.43 | wikipedia.org |

| S-OH Bond Length (Å) | ~1.55 | wikipedia.org |

Spectroscopic-crystallographic correlation studies integrate the precise structural data from X-ray crystallography with information from various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This correlative approach provides a more complete understanding of the molecule's structure in both the solid state and in solution.

The crystal structure serves as the "gold standard" for interpreting spectroscopic data. For instance, specific bond lengths and angles determined by crystallography can be correlated with the vibrational frequencies observed in IR and Raman spectra. The dihedral angles found in the crystal structure, such as the angle between the phenyl ring and the sulfonyl group, can help explain the observed chemical shifts and coupling constants in NMR spectra. researchgate.net

Furthermore, this correlation is invaluable for studying conformational changes that may occur when the molecule is dissolved. While crystallography provides a static picture of the molecule in a crystal lattice, spectroscopic methods can probe the dynamic behavior and different conformations present in solution. Discrepancies between the solid-state structure and solution-state spectroscopic data can reveal important insights into the molecule's flexibility and its interactions with solvent molecules.

Chemical Reactivity and Derivatization of Decyl Sulfophenoxy Benzenesulfonic Acid

Oxidation Pathways and Products

The oxidation of Decyl(sulfophenoxy)benzenesulfonic acid can be directed toward either the aliphatic decyl chain or the aromatic core, depending on the reagents and conditions employed. These pathways lead to distinct classes of derivatives with modified properties.

Selective Oxidation of Alkyl Chains

The decyl group attached to one of the benzene (B151609) rings presents a site for oxidative transformation. The most reactive position on this chain is the benzylic carbon—the carbon atom directly attached to the aromatic ring. This enhanced reactivity is due to the stabilization of radical intermediates at this position by the adjacent benzene ring. libretexts.org

Under the influence of strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire alkyl side-chain can be cleaved, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgucalgary.capearson.com This reaction typically results in the formation of a carboxylic acid at the position of the original alkyl group. For this compound, this would yield a (sulfophenoxy)benzenedisulfonic acid derivative bearing a carboxyl group. Milder or more selective oxidizing conditions might allow for partial oxidation to form alcohols or ketones at the benzylic position. Modeling studies on the oxidation of long-chain alkylbenzenes, including n-decylbenzene, indicate a significant increase in low-temperature reactivity as the chain length grows, a phenomenon attributed to the decreasing influence of resonance-stabilized benzylic radicals. researchgate.net

| Oxidizing Agent | Reaction Conditions | Primary Product Type | Reference(s) |

| Potassium Permanganate (KMnO₄) | Hot, acidic or basic aqueous solution | Carboxylic Acid (at benzylic position) | libretexts.org, ucalgary.ca, pearson.com |

| Chromic Acid (H₂CrO₄) | Acidic solution | Carboxylic Acid | numberanalytics.com |

| Catalytic Oxygen (O₂) | With Co/Mn salt catalysts | Varies (e.g., ketones, acids) | numberanalytics.com |

Sulfone Formation and Ring Oxidation

The diphenyl ether core of the molecule is generally stable to oxidation. However, under certain conditions, transformation of the ether linkage or the aromatic rings can occur. The formation of sulfones is a notable reaction, though it is more commonly a side reaction during the sulfonation process itself rather than a direct oxidation of the ether linkage. google.com The oxidation of thioethers (sulfides) to sulfoxides and subsequently to sulfones is a well-established process, often utilizing reagents like hydrogen peroxide (H₂O₂). nih.govrsc.orgorganic-chemistry.org While the ether linkage (-O-) is less susceptible to this type of oxidation than a thioether linkage (-S-), harsh oxidative conditions can lead to degradation.

Oxidative degradation of the aromatic rings or the ether bridge can be initiated by radical species, such as those generated during photolysis or in the presence of Fenton-like reagents. acs.org Studies on sulfonated diphenyl ether model compounds have shown that oxidative attack can lead to homolytic cleavage (scission) of the carbon-oxygen ether bond, producing aryl radical intermediates. acs.org Further reaction can introduce hydroxyl groups onto the aromatic rings, ultimately leading to ring-opened derivatives. acs.org

Reduction Reactions and Sulfinic Acid Derivatives

The sulfonic acid (-SO₃H) groups are the primary sites for reduction in this compound. While sulfonic acids are generally resistant to reduction, specific reagents can convert them to lower oxidation states, most notably to sulfinic acids (-SO₂H) or further to thiols (-SH). oup.com

The conversion to sulfinic acid derivatives is typically achieved in a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net The resulting sulfonyl chloride can then be reduced to a sulfinate salt using various reducing agents, such as zinc dust or sodium sulfite. wikipedia.orgchez-alice.fr

The sulfinate salts are generally more stable than the free sulfinic acids, which can be unstable and prone to disproportionation. wikipedia.org Careful acidification of the sulfinate salt solution allows for the isolation of the free sulfinic acid. wikipedia.orglookchem.com

| Reaction Step | Reagent(s) | Intermediate/Product | Reference(s) |

| 1. Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Decyl(sulfophenoxy)benzenesulfonyl chloride | rsc.org, researchgate.net |

| 2. Reduction | Zinc (Zn) dust or Sodium Sulfite (Na₂SO₃) | Decyl(sulfophenoxy)benzenesulfinate (salt) | wikipedia.org, chez-alice.fr |

| 3. Acidification | Dilute acid (e.g., HCl) | Decyl(sulfophenoxy)benzenesulfinic acid | wikipedia.org, lookchem.com |

Electrophilic Substitution on Aromatic Rings

Further electrophilic substitution on the aromatic rings of this compound is a complex process governed by the competing directing effects of the existing substituents. The outcome of such reactions depends on the balance between activating and deactivating influences. wikipedia.org

The substituents present are:

Activating, ortho-, para-directing groups: The decyl group (-C₁₀H₂₁), a weak activator, and the phenoxy group (-O-Ar), a strong activator. wikipedia.orgyoutube.com

Deactivating, meta-directing groups: The two sulfonic acid groups (-SO₃H), which are strongly deactivating. wikipedia.org

In polysubstituted aromatic compounds, the position of subsequent electrophilic attack is generally dictated by the most powerful activating group present. imperial.ac.ukucalgary.castackexchange.com In this molecule, the phenoxy group is the strongest activator and will direct incoming electrophiles to the positions ortho and para to it. However, the presence of two strongly deactivating sulfonic acid groups significantly reduces the nucleophilicity of both aromatic rings, making further substitution difficult and requiring harsh reaction conditions. libretexts.orgmasterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on such highly deactivated rings. libretexts.orgwvu.edu For reactions like nitration or halogenation, substitution would be expected to occur primarily on the ring bearing the decyl group, at the positions ortho and para to the activating phenoxy bridge, but this would require forcing conditions.

Mechanisms of Functional Group Interconversion

The functional groups on this compound can be chemically converted into other groups, a process fundamental to creating new derivatives. The primary mechanisms involve reactions of the sulfonic acid groups and the ether linkage.

The sulfonic acid groups are versatile handles for derivatization. A key interconversion begins with their transformation into sulfonyl chlorides (-SO₂Cl) via reaction with reagents like thionyl chloride. rsc.orgresearchgate.net The mechanism involves nucleophilic attack by the sulfonic acid on the chlorinating agent. The resulting sulfonyl chloride is a highly reactive electrophile that can be readily converted into a variety of other functional groups. For example, reaction with amines via a nucleophilic substitution mechanism yields sulfonamides (-SO₂NR₂). rsc.orgorganic-chemistry.org

Another important reaction is hydrolytic desulfonation. This is the reverse of the sulfonation reaction and involves the removal of the -SO₃H group to be replaced by a hydrogen atom. The mechanism is an electrophilic aromatic substitution where H⁺ is the electrophile, and it typically requires heating the sulfonic acid in aqueous mineral acid. wikipedia.org

The diphenyl ether linkage is chemically robust but can be cleaved under specific, harsh conditions. Acidic cleavage typically requires strong hydrohalic acids like HBr or HI. libretexts.orgblogspot.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For aryl ethers, cleavage generally occurs at the alkyl-oxygen bond; however, diaryl ethers like the core of this molecule are particularly resistant to this type of cleavage. libretexts.org Alternative reductive cleavage mechanisms, proceeding through radical anion intermediates, can also break the C-O bond. acs.orgacs.org

Mechanism of Action and Interfacial Phenomena

Surface Activity and Interfacial Tension Reduction

As a surfactant, decyl(sulfophenoxy)benzenesulfonic acid effectively reduces the surface tension of aqueous solutions. When introduced into a system like water, the surfactant molecules preferentially adsorb at the interface. The hydrophobic decyl tails orient away from the water, while the polar, hydrophilic heads (sulfophenoxybenzenesulfonate groups) remain in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface or interfacial tension. rsc.orgmdpi.com

The presence of two sulfonate groups in its structure provides a charge density approximately double that of conventional single-sulfonate surfactants. This enhanced polarity contributes to superior interfacial activity and stability, particularly in harsh conditions such as high salinity or extreme pH. This potent surface activity is fundamental to its role as a dispersing agent, emulsifier, and wetting agent. nih.gov

In any surfactant solution, there is a specific concentration above which individual surfactant molecules, or monomers, begin to spontaneously associate into larger, organized structures known as micelles. This concentration threshold is defined as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with surfactant molecules, and any additional monomers added to the system aggregate to form micelles. At concentrations above the CMC, the surface tension remains relatively constant. wikipedia.org

The CMC is a critical parameter that dictates the efficiency and application of a surfactant. alfa-chemistry.com For this compound, the CMC can be determined experimentally through methods such as surface tension measurements or fluorescence spectroscopy using probes like pyrene. Comparative studies have shown that its unique structure with dual sulfonate groups leads to a lower CMC compared to similar single-sulfonate surfactants, indicating higher efficiency in micelle formation. For instance, under conditions of 0.5 M NaCl, this compound achieves a CMC of 0.3 mM.

Above the critical micelle concentration, this compound molecules undergo a process of self-assembly to form micelles. lu.se These are typically spherical structures where the hydrophobic decyl tails are sequestered in the core, creating a nonpolar microenvironment, while the hydrophilic diphenyl oxide disulfonate heads form a charged outer shell, interacting with the surrounding aqueous medium. jcsp.org.pklu.se

This aggregation is an entropically driven process. By sequestering the hydrophobic tails away from water, the disruption of the hydrogen-bonding network of water is minimized, leading to a more thermodynamically stable state. The dual sulfonate groups on each molecule result in a high charge density on the micelle surface, ensuring strong repulsion between individual micelles and contributing to the stability of the dispersion. This capacity for robust self-assembly and superior micelle formation is a key attribute of this class of surfactants.

Solubilization Mechanisms for Hydrophobic Compounds

One of the most significant functions derived from micelle formation is the solubilization of water-insoluble or poorly soluble substances. The nonpolar core of the micelles formed by this compound can act as a reservoir for hydrophobic compounds, such as oils, lipids, and certain dyes. mdpi.com

When a hydrophobic substance is introduced into an aqueous solution containing this surfactant at a concentration above its CMC, the hydrophobic molecules are partitioned into the core of the micelles. sigmaaldrich.com This process effectively sequesters the hydrophobic compound from the aqueous environment, resulting in a thermodynamically stable "solution" where the compound is dispersed within the micelles. This mechanism is central to the compound's function in cleaning agents, where it removes oily dirt, and in industrial processes like emulsion polymerization. nih.gov

Interaction with Biological Membranes and Proteins

The surfactant properties of this compound also govern its potent interactions with biological systems, particularly cell membranes and proteins. Its molecular targets include the lipid molecules that form membranes and the hydrophobic regions of proteins.

The interaction with biological membranes can be described as a multi-stage process. At concentrations below the CMC, surfactant monomers can partition into the lipid bilayer of the cell membrane. As the concentration increases towards the CMC, the membrane becomes saturated with these monomers. At concentrations at or above the CMC, the integrity of the lipid bilayer is disrupted, causing it to break apart. The membrane lipids and proteins are then incorporated into mixed micelles with the surfactant molecules, leading to the complete solubilization of the membrane. sigmaaldrich.com

The disruption of the lipid bilayer is a critical step for the extraction and study of membrane proteins. nih.gov Once the membrane is solubilized, the hydrophobic transmembrane domains of the proteins, which are normally embedded within the lipid environment, are now shielded by the hydrophobic tails of the this compound molecules. sigmaaldrich.com The hydrophilic portions of the proteins remain exposed to the aqueous solution. This action forms stable protein-detergent complexes, effectively extracting the proteins from the membrane and keeping them soluble in an aqueous buffer. sigmaaldrich.comnih.gov

This property makes this compound a valuable component in cell lysis buffers and protein extraction protocols. A successful solubilization protocol yields a high amount of the target protein in a stable, active, and un-denatured state, suitable for further purification and analysis. sigmaaldrich.comcube-biotech.com

Interactive Table: Generic Protocol for Membrane Protein Solubilization

The following table outlines a generalized procedure for the solubilization of membrane proteins using a detergent like this compound. The specific concentrations, incubation times, and temperatures need to be optimized for each specific protein. sigmaaldrich.comcube-biotech.com

| Step | Action | Purpose | Typical Parameters |

| 1 | Membrane Preparation | Isolate membrane fragments from whole cells. | Cell lysis (e.g., French press, sonication) followed by ultracentrifugation to pellet membranes. nih.gov |

| 2 | Solubilization | Extract membrane proteins using the detergent. | Resuspend membrane pellet in a buffer containing the detergent at a concentration above its CMC. |

| 3 | Incubation | Allow the detergent to disrupt the membrane and form protein-detergent complexes. | Gentle mixing at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 1-2 hours). sigmaaldrich.com |

| 4 | Clarification | Separate solubilized proteins from insoluble material. | Ultracentrifugation (e.g., 100,000 x g for 45-60 min) to pellet non-solubilized debris. sigmaaldrich.com |

| 5 | Analysis | Collect the supernatant containing the solubilized protein-detergent complexes for further purification or analysis. | The supernatant is assayed for the presence and activity of the target protein. cube-biotech.com |

Emulsification and Stabilization Principles

This compound and its corresponding salts, belonging to the class of alkyl diphenyl oxide disulfonate surfactants, are highly effective emulsifying and stabilizing agents. Their unique molecular architecture, featuring a hydrophobic decyl group, a semi-rigid diphenyl oxide spacer, and two hydrophilic sulfonate groups, underpins their exceptional performance in creating and maintaining stable emulsions, particularly in demanding industrial applications like emulsion polymerization.

The primary mechanism by which these surfactants operate is through the significant reduction of interfacial tension between immiscible liquids, such as oil and water. The amphiphilic nature of the molecule drives its accumulation at the oil-water interface. The hydrophobic decyl tail orients itself into the oil phase, while the two anionic sulfonate head groups remain in the aqueous phase. This arrangement disrupts the cohesive forces at the interface, lowering the energy required to disperse one liquid within the other, thus facilitating the formation of fine droplets and creating a stable emulsion.

A critical parameter governing the emulsification process is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles. Below the CMC, the surfactant primarily populates the interface between the bulk phases. Above the CMC, the interface becomes saturated, and excess surfactant molecules self-assemble into micelles in the bulk aqueous phase. These micelles can act as reservoirs for the monomer in emulsion polymerization, a key process for producing latexes for paints, adhesives, and coatings.

Research into alkyl diphenyl oxide disulfonates has provided valuable insights into their structure-performance relationships. While specific quantitative data for the C10 variant, this compound, is limited in publicly available literature, studies on its analogues with varying alkyl chain lengths (C8, C12, and C16) offer a clear understanding of its behavior.

A doctoral thesis has reported the Critical Micelle Concentration (CMC) for the monoalkyl C10 variant of alkyldiphenyl oxide disulfonate. These surfactants are noted to be complex isomeric mixtures.

Interactive Table: Critical Micelle Concentration of Monoalkyl Diphenyl Oxide Disulfonates (MADS)

| Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) |

| C8 | 7.24 x 10⁻³ | 37.5 |

| C12 | 1.49 x 10⁻³ | 38.9 |

| C16 | 2.09 x 10⁻⁴ | 46.8 |

Data sourced from a study by Wang et al. on the synthesis and surface properties of disodium (B8443419) monoalkyl diphenyl oxide disulfonates.

The data indicates that as the hydrophobicity of the molecule increases with a longer alkyl chain, the CMC decreases, signifying greater efficiency in forming micelles.

Further studies on a C12 analogue, dodecyl diphenyl oxide disulfonate, have explored the effect of different counterions on its properties.

Interactive Table: Influence of Counterions on CMC of Dodecyl Diphenyl Oxide Disulfonate (C12MADS)

| Counterion | Critical Micelle Concentration (CMC) (mol/L) |

| Na⁺ | 1.23 x 10⁻³ |

| Mg²⁺ | 5.25 x 10⁻⁴ |

| Ca²⁺ | 5.37 x 10⁻⁴ |

This data highlights that divalent cations can further reduce the CMC, likely due to their ability to more effectively screen the electrostatic repulsion between the anionic head groups.

The stabilization of emulsions by this compound is attributed to a combination of electrostatic and steric repulsion. The two sulfonate groups impart a high negative charge density on the surface of the emulsified droplets. This creates a strong electrostatic repulsion between the droplets, preventing them from coalescing. This mechanism is a key principle of electrostatic stabilization.

In the context of emulsion polymerization, particularly with hydrophobic monomers like VeoVa™ 10, research has shown that the effectiveness of diphenyl oxide disulfonate (DPOS) surfactants is influenced by the length of the alkyl chain. pcimag.com One study demonstrated that for the homopolymerization of VeoVa 10, a longer alkyl chain on the DPOS surfactant resulted in better performance. pcimag.com This suggests that the hydrophobic portion of the surfactant plays a crucial role in interacting with and stabilizing the monomer droplets and the resulting polymer particles. The use of these surfactants leads to the formation of stable latexes with high conversion rates. pcimag.com

Applications in Nanotechnology

The compound's effectiveness as a surface-active agent makes it valuable in the synthesis and stabilization of nanoscale materials.

Nanoparticle Synthesis and Dispersion Stabilization

This compound disodium salt is utilized as a surfactant in the synthesis of nanoparticles. Its role extends to acting as a stabilizer, coupling agent, wetting agent, and dispersant. Research has highlighted its efficacy as a templating agent in the creation of mesoporous silica (B1680970) nanoparticles, which is attributed to its rigid diphenyl oxide backbone.

The compound's function as a high-performance emulsifier is documented in various patents. It is suitable for creating stable oil-in-water emulsions, such as those used in water-based ink systems, and for preparing polyurethane dispersions. Its ability to form and stabilize these fine dispersions is crucial for preventing the agglomeration of nanoparticles and ensuring the homogeneity of the final product.

Interactive Table: Applications in Nanoparticle and Dispersion Science

| Application Area | Specific Role of the Compound | Relevant Properties |

|---|---|---|

| Nanoparticle Synthesis | Templating Agent (Mesoporous Silica) | Rigid diphenyl oxide backbone |

| Dispersion Stabilization | Emulsifier, Stabilizer, Dispersant | High charge density, reduction of surface tension |

| Polyurethane Dispersions | Anionic Surfactant | Formation of stable emulsions |

Carbon Nanotube Dispersion and Functionalization

Emulsion Polymerization Processes

This compound and its salts are identified as effective surfactants for emulsion polymerization. This process involves polymerizing monomers in an emulsion, where the surfactant plays a critical role in stabilizing the monomer droplets and the resulting polymer particles. The use of "Sodium linear decyl diphenyl oxide disulfonate" as a surfactant for emulsion polymerization is specifically noted in technical literature for textile processing chemicals. Its high efficiency as an emulsifier contributes to the stability of the latex and control over particle size in the final polymer product.

Advanced Drug Delivery Systems

The compound has been investigated for its potential in advanced drug delivery systems. Its inherent surfactant properties, including the ability to interact with both hydrophobic substances and biological membranes, form the basis of its utility in this field.

Encapsulation of Hydrophobic Drugs

A primary challenge in pharmaceutical formulation is the delivery of hydrophobic drugs, which have poor solubility in aqueous environments. This compound disodium salt is recognized for its ability to effectively solubilize hydrophobic compounds. This property is fundamental to its potential use in encapsulating water-insoluble drugs. By acting as an emulsifier, it can facilitate the creation of stable oil-in-water emulsions, a common technique for entrapping hydrophobic active ingredients within nanoparticle or microparticle carriers.

Enhancement of Bioavailability and Membrane Transport

Beyond solubilization, the compound shows potential for enhancing the transport of drugs across biological membranes. Its mechanism of action involves interacting with lipid bilayers in cell membranes, which can disrupt their structure and potentially increase permeability. This interaction is a key factor in improving the absorption and bioavailability of encapsulated drugs. Furthermore, patent literature for topical therapeutic compositions lists this compound disodium salt as a potential transdermal carrier or penetration enhancer, directly supporting its role in facilitating transport across the skin barrier.

Interactive Table: Properties Relevant to Drug Delivery

| Drug Delivery Application | Mechanism / Property | Supporting Evidence |

|---|---|---|

| Encapsulation | Solubilization of hydrophobic compounds | Reduces surface tension of aqueous solutions |

| Encapsulation | Formation of stable emulsions | Used as an oil-in-water emulsifier |

| Bioavailability / Transport | Interaction with lipid bilayers | Disrupts membrane structure |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound disodium salt |

| Mesoporous silica |

| Polyurethane |

| Sodium linear decyl diphenyl oxide disulfonate |

| Dodecylbenzene (B1670861) sulfonate |

| Sulfur trioxide |

Biotechnology and Biomolecular Research

The utility of this compound in biotechnology stems from its nature as a surfactant, capable of interacting with biological macromolecules and cellular structures.

This compound and its disodium salt are utilized in cell lysis buffers to facilitate the extraction of proteins, particularly membrane proteins. The mechanism of action involves the surfactant's ability to interact with and disrupt the lipid bilayers of cell membranes. This disruption leads to the solubilization of the membrane and the release of embedded proteins.

Table 1: General Characteristics of Detergents Used for Protein Extraction

| Detergent Type | Charge | Properties |

| Anionic (e.g., Sodium Dodecyl Sulfate) | Anionic | Strong lysis agent, denaturing |

| Non-ionic (e.g., Triton X-100) | Non-ionic | Mild lysis agent, non-denaturing |

| Zwitterionic (e.g., CHAPS) | Zwitterionic | Mild lysis agent, non-denaturing |

This table provides a general overview of detergent types. Specific performance of this compound would require empirical determination.

This compound disodium salt has been investigated for its potential application as an adjuvant in vaccines. Adjuvants are substances that can enhance the immune response to an antigen. The proposed mechanism for surfactant-based adjuvants often involves improving the delivery of antigens to antigen-presenting cells. While the specific immunological pathways modulated by this compound have not been detailed in the available literature, some surfactants have been shown to possess adjuvant effects. For instance, a study on other anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and sodium dodecylbenzene sulfonate (SDBS) showed they could influence the production of specific IgE antibodies in mice in response to ovalbumin. nih.gov However, the effects were concentration-dependent, with some concentrations leading to a suppression of the immune response. nih.gov Further research is required to fully elucidate the adjuvant properties of this compound.

The interaction between proteins and surfactants is a complex process governed by thermodynamic principles. These interactions can range from specific binding at low surfactant concentrations to cooperative binding and protein unfolding at higher concentrations. The thermodynamics of these interactions are influenced by the structures of both the protein and the surfactant.

While specific thermodynamic data for the interaction of this compound with proteins were not found in the reviewed literature, the general principles of protein-surfactant interactions are well-established. The binding process is driven by a combination of hydrophobic and electrostatic interactions. Anionic surfactants like this compound can interact with positively charged residues on the protein surface, as well as with hydrophobic regions.

The study of these interactions often involves techniques like isothermal titration calorimetry (ITC) and spectroscopy to determine binding affinities, enthalpy (ΔH), and entropy (ΔS) changes associated with the binding process. This information provides insights into the forces driving the interaction and the conformational changes the protein may undergo.

Environmental Remediation Technologies

The surfactant properties of this compound make it a candidate for use in environmental remediation, particularly for the cleanup of sites contaminated with hydrophobic organic compounds.

Surfactant flooding is a chemical enhanced oil recovery (EOR) technique aimed at mobilizing residual oil trapped in reservoirs after primary and secondary recovery stages. The injection of a surfactant solution can reduce the interfacial tension (IFT) between the oil and the displacing fluid, allowing for the formation of a microemulsion that can be more easily swept towards production wells.

While specific performance data for this compound in SEOR is limited in the public domain, related compounds such as disodium dodecyl(sulfophenoxy)-benzenesulfonate have been mentioned in the context of surfactant compositions for hydrocarbon recovery. google.com The effectiveness of a surfactant in EOR is dependent on various reservoir conditions, including temperature, salinity, and the composition of the crude oil. Laboratory studies, such as core flooding experiments, are typically conducted to determine the optimal surfactant formulation and concentration for a specific reservoir. For example, studies on other anionic surfactants like dodecyl alkyl sulfates have shown significant increases in oil recovery after water flooding. researchgate.net

Table 2: Factors Influencing Surfactant Performance in EOR

| Parameter | Influence on EOR |

| Interfacial Tension (IFT) | Lower IFT leads to better oil mobilization. |

| Salinity | Affects surfactant solubility and micelle formation. |

| Temperature | Can impact surfactant stability and performance. |

| Rock Adsorption | High adsorption reduces the amount of surfactant available for oil recovery. |

The same principles that apply to SEOR can be utilized for the remediation of soil and groundwater contaminated with hydrophobic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and other components of petroleum. Surfactants can increase the apparent solubility of these contaminants in water, facilitating their removal from the subsurface.

When a surfactant solution is introduced into a contaminated zone at a concentration above its CMC, the hydrophobic contaminants can partition into the hydrophobic core of the micelles. This process, known as micellar solubilization, enhances the transport of the contaminants to extraction wells. While no specific studies were identified that detail the use of this compound for the remediation of specific contaminants, the general mechanism is well-understood. For instance, sodium dodecylbenzenesulfonate (SDBS) has been used in studies on the separation of PAHs, indicating the potential for benzenesulfonate-based surfactants in this application. nih.gov The efficiency of this process depends on factors such as the surfactant's CMC, the partition coefficient of the contaminant between the micellar and aqueous phases, and the hydrogeological conditions of the site.

Computational and Theoretical Studies of Decyl Sulfophenoxy Benzenesulfonic Acid

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules and their interactions at an atomic level. While specific MD studies on Decyl(sulfophenoxy)benzenesulfonic acid are not extensively documented in publicly available literature, the principles of its behavior can be inferred from simulations of structurally similar anionic surfactants, such as sodium dodecyl benzene (B151609) sulfonate (SDBS). pku.edu.cnuir.ac.id

Intermolecular interactions are dominated by hydrophobic forces between the alkyl chains and electrostatic interactions involving the sulfonate groups. In aqueous solution, water molecules form hydration shells around the hydrophilic sulfonate heads, while the hydrophobic tails tend to aggregate to minimize contact with water.

Table 1: Hypothetical Torsional Angles and Interaction Energies for this compound Dimers in an Aqueous Environment (Illustrative Data)

| Dimer Configuration | Dihedral Angle (Phenyl-O-Phenyl) | Intermolecular Distance (Å) | Predominant Interaction | Estimated Interaction Energy (kcal/mol) |

| Parallel | ~60° | 3.5 - 4.5 | Hydrophobic (alkyl chains) | -5 to -10 |

| Antiparallel | ~60° | 4.0 - 5.0 | Hydrophobic & Electrostatic | -3 to -7 |

| T-shaped | ~90° | 4.5 - 5.5 | van der Waals | -1 to -3 |

Note: This data is illustrative and based on general principles of surfactant interactions, not on specific simulation results for this compound.

MD simulations are instrumental in understanding the spontaneous self-assembly of surfactants into micelles in aqueous solutions. For this compound, this process would be driven by the hydrophobic effect. The decyl tails would aggregate to form a nonpolar core, while the sulfophenoxybenzenesulfonate head groups would be exposed to the aqueous phase.

Simulations of similar anionic surfactants have shown that micelle formation is a dynamic process, with individual surfactant molecules constantly exchanging between the micelle and the bulk solution. riverpublishers.com The size and shape of the resulting micelles are influenced by factors such as surfactant concentration, temperature, and the ionic strength of the solution. The presence of two sulfonate groups in this compound would likely lead to smaller aggregation numbers and more stable micelles compared to single-headed surfactants due to increased electrostatic repulsion between the head groups.

These simulations typically show that the initial binding is driven by electrostatic interactions between the negatively charged sulfonate groups of the surfactant and positively charged residues on the protein surface. Subsequently, the hydrophobic alkyl chains of the surfactant can penetrate the protein's hydrophobic core, leading to unfolding and denaturation. nih.gov The binding affinity and denaturation potential are dependent on the surfactant's alkyl chain length and the protein's conformational stability. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about charge distribution, molecular orbitals, and the energetics of molecular interactions.

DFT calculations for a molecule like this compound would reveal a significant polarization of charge. The sulfonate groups would exhibit a high negative charge density, making them highly hydrophilic. The aromatic rings would have a more complex charge distribution due to the interplay of the electron-withdrawing sulfonate groups and the electron-donating ether linkage and alkyl chain. The decyl chain would be characterized by a largely nonpolar electronic structure.

This charge distribution is fundamental to its amphiphilic nature and its ability to act as a surfactant. Studies on similar molecules like dodecylbenzenesulfonate have used DFT to analyze the charge distribution and its impact on interactions with cations. pku.edu.cn

Table 2: Hypothetical Mulliken Partial Charges on Key Atomic Groups of this compound (Illustrative Data)

| Atomic Group | Estimated Partial Charge (a.u.) |

| Sulfonate Group 1 (-SO₃⁻) | -0.8 to -1.0 |

| Sulfonate Group 2 (-SO₃⁻) | -0.8 to -1.0 |

| Diphenyl Ether Oxygen | -0.4 to -0.6 |

| Aromatic Rings (average) | -0.1 to +0.1 |

| Decyl Chain (average per CH₂) | -0.05 to +0.05 |

Note: This data is illustrative and based on general principles of electronic structure for similar functional groups, not on specific DFT calculations for this compound.

DFT can be used to calculate the binding energies between the surfactant and other molecules, such as water, counter-ions, or parts of a protein. For example, the interaction energy between the sulfonate groups and a sodium counter-ion would be strongly attractive due to electrostatic forces.

Furthermore, DFT can be employed to study the energetics of different molecular conformations. By calculating the relative energies of various conformers, it is possible to identify the most stable structures and the energy barriers for conformational changes. This information is valuable for understanding the flexibility of the surfactant molecule and its ability to adapt to different environments.

Coarse-Grained Modeling for Supramolecular Assemblies

Coarse-grained (CG) modeling is a computational technique that simplifies molecular representations to study large systems over long timescales, which are often inaccessible to fully atomistic simulations. nih.gov In a CG model, groups of atoms are represented as single "beads" or interaction centers, significantly reducing the computational cost. researchgate.net This approach is particularly well-suited for studying the spontaneous self-assembly of surfactants into supramolecular structures like micelles and vesicles. nih.govresearchgate.net

For anionic surfactants, the MARTINI force field is a widely used CG model. wikipedia.orgcgmartini.nl The MARTINI framework is based on a four-to-one mapping, where, on average, four heavy atoms and their associated hydrogens are represented by a single bead. researchgate.net The beads are categorized into different types based on their chemical nature (e.g., charged, polar, nonpolar, apolar) to mimic the fundamental interactions driving self-assembly. wikipedia.org

Methodology and Application:

The development of a CG model for a molecule like this compound would involve:

Mapping: Grouping the atoms of the decyl chain, the phenyl rings, the ether linkage, and the sulfonate groups into CG beads.

Parameterization: Defining the interaction potentials between these beads to reproduce thermodynamic properties, such as the partitioning free energies between polar and apolar environments. cgmartini.nl